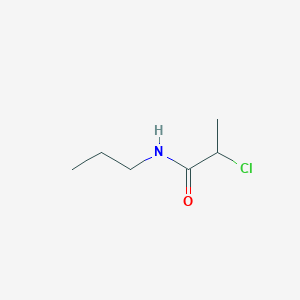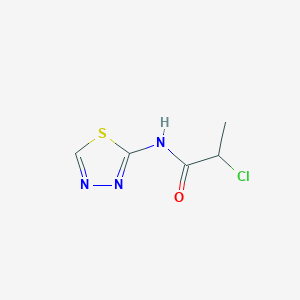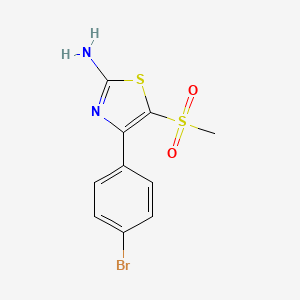
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
説明
Synthesis Analysis
The synthesis of “4-Bromophenyl methyl sulfone”, a related compound, involves various reactions. It can be used to synthesize biaryl methyl sulfones, 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, and 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) via reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .Molecular Structure Analysis
The molecular structure of “4-Bromophenyl methyl sulfone” includes a bromine atom attached to a phenyl ring, which is further connected to a methyl sulfonyl group .Chemical Reactions Analysis
“4-Bromophenyl methyl sulfone” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromophenyl methyl sulfone” include a melting point of 103-107 °C (lit.) . More specific properties for “4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine” are not available.科学的研究の応用
Synthesis and Molecular Structure
Synthesis Methods
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine and its derivatives can be synthesized using various methods. For example, the reaction of carbon disulfide with bromoacetophenone in the presence of primary amines leads to the synthesis of thiazole derivatives (Safaei‐Ghomi et al., 2012). Another approach involves the use of crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 as a catalyst for the synthesis of similar derivatives (Shahbazi-Alavi et al., 2019).
Molecular Structure Analysis
The molecular and electronic structures of related compounds have been studied through various methods, including crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These studies provide insights into the nature of noncovalent interactions in these molecules (El-Emam et al., 2020).
Applications in Material Sciences and Chemistry
Antimicrobial Applications
Some derivatives of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine have been explored for their antimicrobial properties. For example, compounds incorporating this structure have been used in polyurethane varnish and printing ink paste, showing effective antimicrobial effects (El‐Wahab et al., 2015).
Corrosion Inhibition
Derivatives of this compound have been investigated for their potential as corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies help predict their effectiveness in this regard (Kaya et al., 2016).
Synthesis of Other Compounds
The compound and its derivatives serve as precursors or intermediates in the synthesis of various other chemical structures. This includes the synthesis of benzimidazoles, thiazoles, and other heterocyclic compounds (Lygin & Meijere, 2009).
Photophysical Properties
The photophysical properties of thiazoles with sulfur-containing groups, which are closely related to 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine, have been studied, revealing insights into their electronic structures and potential applications in fluorescence and sensing technologies (Murai et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-bromophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCJEZJIASXALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221717 | |
| Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine | |
CAS RN |
1017782-62-5 | |
| Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370580.png)
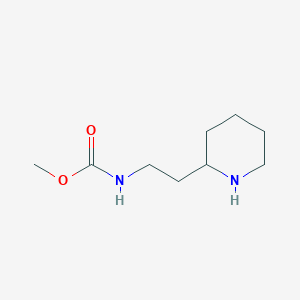
![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)
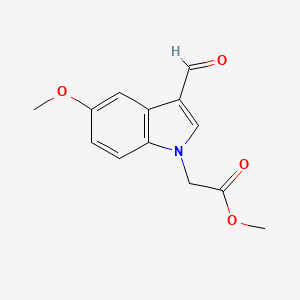
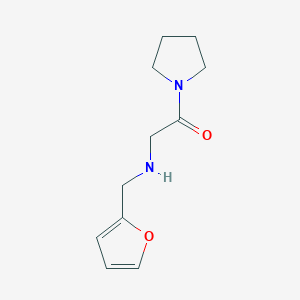
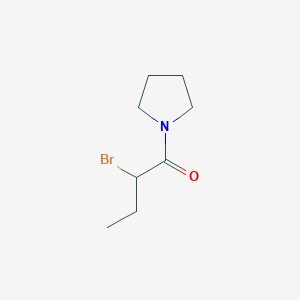

![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)
![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)
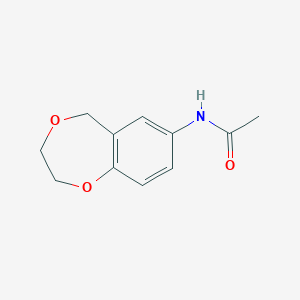
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)
